molecular formula C10H16N2S B14386691 N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine CAS No. 89996-36-1

N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine

Katalognummer: B14386691
CAS-Nummer: 89996-36-1
Molekulargewicht: 196.31 g/mol
InChI-Schlüssel: LRUGQXQVHYIIRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a thioamide in the presence of a cyclizing agent can yield the desired benzothiazin derivative. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the heterocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or secondary amines.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethyl-5,6,7,8-tetrahydro-4H-chromene: Another heterocyclic compound with similar structural features but different chemical properties.

    N,N-Dimethyl-5,6,7,8-tetrahydro-4H-pyrimidinone: A compound with a similar nitrogen-containing ring but different reactivity and applications.

Uniqueness

N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine is unique due to the presence of both nitrogen and sulfur atoms in its ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

89996-36-1

Molekularformel

C10H16N2S

Molekulargewicht

196.31 g/mol

IUPAC-Name

N,N-dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine

InChI

InChI=1S/C10H16N2S/c1-12(2)10-11-9-6-4-3-5-8(9)7-13-10/h3-7H2,1-2H3

InChI-Schlüssel

LRUGQXQVHYIIRC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC2=C(CCCC2)CS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.